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Modification

**Executive Summary
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA

(mRNA) in most eukaryotes, playing a pivotal role in nearly every aspect of RNA metabolism.[1]

[2] This dynamic and reversible mark is installed by "writer" proteins, removed by "erasers,"

and interpreted by "reader" proteins, which collectively modulate mRNA splicing, stability,

translation, and localization. The machinery and patterns of m6A modification are highly

conserved evolutionarily, underscoring their fundamental importance in biological processes

from yeast to mammals.[3][4] This technical guide provides a comprehensive overview of the

evolutionary conservation of the m6A pathway, presents quantitative data on its conservation

across species, details key experimental protocols for its study, and visualizes the core

regulatory and experimental workflows. This document is intended for researchers, scientists,

and drug development professionals seeking a deeper understanding of the epitranscriptome's

role in health and disease.
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The m6A Regulatory Machinery: An Ancient System
The biological effects of m6A are orchestrated by a conserved set of proteins that add, remove,

and bind to the modification. The core components of this machinery are found across a vast

range of eukaryotic species, indicating an early evolutionary origin.[5][6]

Writers (Methyltransferases): The primary m6A writer is a nuclear methyltransferase

complex. In mammals, this complex consists of the catalytic subunit METTL3, its partner

METTL14, and the associated protein WTAP (Wilms' tumor 1-associated protein).[7][8] This

core complex is evolutionarily conserved and is believed to have originated from the Last

Eukaryotic Common Ancestor (LECA).[6] Homologs are found in most eukaryotes, including

plants (MTA, MTB, FIP) and yeast.[9]

Erasers (Demethylases): The reversibility of m6A is managed by demethylases known as

erasers. The two main erasers identified in mammals are the fat mass and obesity-

associated protein (FTO) and AlkB homolog 5 (ALKBH5).[8] These enzymes belong to the

ALKB family of dioxygenases and are thought to have emerged in eukaryotes, potentially

through horizontal gene transfer from bacteria.[6] While FTO can also demethylate the

related m6Am modification, ALKBH5 is considered the primary m6A demethylase.

Readers (Binding Proteins): Reader proteins recognize and bind to m6A-modified transcripts

to mediate their downstream effects. The most well-characterized family of readers contains

the YT521-B homology (YTH) domain.[10][11] This family is broadly divided into the YTHDF

and YTHDC clades. While lower eukaryotes like yeast and primitive plants often possess a

single YTHDF protein, vertebrates have three paralogs (YTHDF1, YTHDF2, YTHDF3), and

higher plants exhibit a significant expansion of this family.[10][12] This expansion suggests a

diversification of m6A-mediated functions in more complex organisms.

Conservation of m6A Patterns and Sites
The location of m6A modifications within transcripts is not random and exhibits conserved

patterns across species. In eukaryotes, m6A is typically found within a consensus sequence,

RRACH (where R is A or G; H is A, C, or U), and is enriched near stop codons and in 3'

untranslated regions (3'UTRs).[1][3][13]
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Comparative analyses of m6A methylomes have revealed significant conservation of

modification sites between related species. For example, a substantial fraction of m6A peaks

are shared between humans and mice, and even more so among primates.[13][14] Studies

comparing human, chimpanzee, and rhesus macaque methylomes found that approximately

41% of m6A peaks were conserved across all three species, with over 63% shared between

the more closely related humans and chimpanzees.[14] This conservation is not merely a

consequence of shared ancestry but is indicative of selective pressure.

Conserved m6A sites are often under purifying (negative) selection, suggesting they perform

essential, conserved biological functions.[15] Conversely, species-specific or newly gained m6A

sites may be under positive selection, potentially contributing to evolutionary adaptation and

the emergence of new traits.[3][15] While specific m6A sites show high conservation, some

studies suggest that it is the overall methylation status of a gene, rather than the exact

nucleotide position, that is the primary target of selection for a significant portion of modified

genes.[2]

In contrast to the structured and functional m6A landscape in eukaryotes, the modification in

bacterial mRNA is present at much lower levels, appears to be introduced more randomly, and

lacks a clear, conserved functional role or enzymatic recognition mechanism.[16][17][18]

Data Presentation: Quantitative Summary
The following tables summarize the quantitative data on the evolutionary conservation of m6A

machinery and modification sites.

Table 1: Evolutionary Conservation of Core m6A Regulatory Proteins
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Protein
Family

Function Prokaryotes
Lower
Eukaryotes
(e.g., Yeast)

Plants Mammals

METTL3/ME

TTL14

Writer

(Methyltransf

erase)

Absent Present

Homologs

Present (e.g.,

MTA, MTB)

Present

WTAP

Writer

(Complex

stabilization)

Absent Present

Homologs

Present (e.g.,

FIP37)

Present

ALKBH5/FTO

Eraser

(Demethylase

)

Homologs

exist, but

function

differs

Absent/Limite

d

ALKBH family

present
Present

YTHDF

proteins

Reader

(mRNA

stability/transl

ation)

Absent One copy

Expanded

family (e.g.,

11 in

Arabidopsis)

Three

paralogs

(YTHDF1-3)

YTHDC

proteins

Reader

(Splicing/nucl

ear export)

Absent Present Present
Two paralogs

(YTHDC1-2)

Table 2: Cross-Species Conservation of m6A Peaks in Mammals
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Species
Comparison

Tissue/Cell Type
Shared m6A Peaks
(%)

Reference

Human vs.

Chimpanzee

Lymphoblastoid Cell

Lines
63.4% [14]

Human vs. Rhesus

Macaque

Lymphoblastoid Cell

Lines
50.9% [14]

Human, Chimp, &

Rhesus

Lymphoblastoid Cell

Lines
40.7% [14]

Human vs. Mouse Cerebellum
62% (modified

transcripts)
[13]

Human vs. Mouse 3' UTRs
~40% (under purifying

selection)
[15]

Mandatory Visualizations
Core m6A Regulatory Pathway
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Caption: The core regulatory pathway of m6A modification.
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Experimental Workflow for MeRIP-Seq
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1. Total RNA Isolation

2. mRNA Purification
(Poly-A Selection)

3. RNA Fragmentation
(~100 nt fragments)

4. Split Sample

5a. Immunoprecipitation
(anti-m6A antibody)

IP

5b. Input Control
(No antibody)

Input

6a. Library Preparation
(IP Sample)

6b. Library Preparation
(Input Sample)

7. High-Throughput Sequencing

8. Bioinformatic Analysis
(Peak Calling, Motif Analysis)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]

2. Most m6A RNA Modifications in Protein-Coding Regions Are Evolutionarily Unconserved
and Likely Nonfunctional - PMC [pmc.ncbi.nlm.nih.gov]

3. Dynamic landscape and evolution of m6A methylation in human - PMC
[pmc.ncbi.nlm.nih.gov]

4. Physio-pathological effects of m6A modification and its potential contribution to melanoma
- PMC [pmc.ncbi.nlm.nih.gov]

5. Evolutionary History of RNA Modifications at N6-Adenosine Originating from the R-M
System in Eukaryotes and Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]

6. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b12926365/docs?utm_src=pdf-body-img#the-evolutionary-conservation-of-n6-methyladenosine-modification
https://www.benchchem.com/product/b12926365?utm_src=pdf-custom-synthesis#bc-rfq
https://www.epigentek.com/catalog/exploring-m6a-rna-methylation-writers-erasers-readers-n-85.html?newsPath=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC5850464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5850464/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7293016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7293016/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8455380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8455380/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8868631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8868631/
https://www.mdpi.com/2079-7737/11/2/214
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12926365?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


7. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]

8. METTL3 and ALKBH5 oppositely regulate m6A modification of TFEB mRNA, which
dictates the fate of hypoxia/reoxygenation-treated cardiomyocytes - PMC
[pmc.ncbi.nlm.nih.gov]

9. Genome-Wide Identification of m6A Writers, Erasers and Readers in Poplar 84K - PMC
[pmc.ncbi.nlm.nih.gov]

10. Insights into the conservation and diversification of the molecular functions of YTHDF
proteins - PMC [pmc.ncbi.nlm.nih.gov]

11. The roles and mechanisms of YTH domain-containing proteins in cancer development
and progression - PMC [pmc.ncbi.nlm.nih.gov]

12. biorxiv.org [biorxiv.org]

13. pnas.org [pnas.org]

14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

15. academic.oup.com [academic.oup.com]

16. m6A modification is incorporated into bacterial mRNA without specific functional benefit -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. m6A modification is incorporated into bacterial mRNA without specific functional benefit -
PMC [pmc.ncbi.nlm.nih.gov]

18. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The evolutionary conservation of N6-methyladenosine
modification.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12926365/docs#the-evolutionary-conservation-of-n6-
methyladenosine-modification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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